molecular formula C6H12ClN B6597415 4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2225147-59-9

4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B6597415
CAS No.: 2225147-59-9
M. Wt: 133.62 g/mol
InChI Key: CIKXSFAJLCJSMT-UHFFFAOYSA-N
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Description

4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[2.1.1]hexane core, which is a compact and rigid structure, making it a valuable building block in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the use of photochemistry, specifically [2 + 2] cycloaddition reactions. This method allows for the efficient and modular construction of the bicyclic core . The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-azabicyclo[2.1.1]hexane hydrochloride
  • 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Uniqueness

4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar bicyclic compounds .

Properties

IUPAC Name

4-methyl-2-azabicyclo[2.1.1]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-6-2-5(3-6)7-4-6;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKXSFAJLCJSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225147-59-9
Record name 4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride
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